molecular formula C15H29ClN2O3 B13220730 tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride

tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride

Cat. No.: B13220730
M. Wt: 320.85 g/mol
InChI Key: MJLLFRVFGXMTAA-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride is a chemical compound that belongs to the class of carbamates It is often used in organic synthesis and medicinal chemistry due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted carbamates, each with distinct chemical and physical properties .

Scientific Research Applications

tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride is unique due to its specific structural features, such as the presence of both piperidine and oxane rings, which confer distinct reactivity and binding properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H29ClN2O3

Molecular Weight

320.85 g/mol

IUPAC Name

tert-butyl N-(2-piperidin-3-yloxan-4-yl)carbamate;hydrochloride

InChI

InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(18)17-12-6-8-19-13(9-12)11-5-4-7-16-10-11;/h11-13,16H,4-10H2,1-3H3,(H,17,18);1H

InChI Key

MJLLFRVFGXMTAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC(C1)C2CCCNC2.Cl

Origin of Product

United States

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